molecular formula C17H13F3N4O3 B1193505 SMU-Z1

SMU-Z1

Cat. No.: B1193505
M. Wt: 378.3112
InChI Key: NDXRKYCETUZOSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SMU-Z1 is a novel small-molecule agonist targeting the Toll-like receptor 1/2 (TLR1/2) heterodimer. Developed through extensive structure-activity relationship (SAR) studies and compound screening, it exhibits potent immunostimulatory and antitumor properties. This compound activates the NF-κB signaling pathway with an EC50 of $4.88 \pm 0.79 \times 10^{-9} \, \text{M}$, comparable to the well-characterized TLR1/2 agonist Pam3CSK4 ($2.22 \pm 0.23 \times 10^{-9} \, \text{M}$) . It induces robust production of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, IL-8, and nitric oxide (NO), in both murine and human immune cells (e.g., RAW 264.7 macrophages, PBMCs) . This compound also enhances cytotoxic T lymphocyte (CTL) proliferation and tumor-infiltrating lymphocyte (TIL) activity, leading to significant suppression of leukemia growth in murine models .

Properties

Molecular Formula

C17H13F3N4O3

Molecular Weight

378.3112

IUPAC Name

2-(1-(2-(Methylamino)-5-nitrophenyl)-1H-imidazol-4-yl)-5-(trifluoromethyl)phenol

InChI

InChI=1S/C17H13F3N4O3/c1-21-13-5-3-11(24(26)27)7-15(13)23-8-14(22-9-23)12-4-2-10(6-16(12)25)17(18,19)20/h2-9,21,25H,1H3

InChI Key

NDXRKYCETUZOSA-UHFFFAOYSA-N

SMILES

OC1=CC(C(F)(F)F)=CC=C1C2=CN(C3=CC([N+]([O-])=O)=CC=C3NC)C=N2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SMU-Z1

Origin of Product

United States

Scientific Research Applications

Antitumor Applications

Case Study: Murine Leukemia Model

In preclinical studies, SMU-Z1 demonstrated significant antitumor effects in murine models of leukemia. It promoted splenocyte proliferation and upregulated CD8+ T cells, Natural Killer (NK) cells, and dendritic cells (DCs). Notably, tumors regressed in three out of seven mice treated with this compound, indicating its potential as an immune adjuvant .

Table 1: Summary of Antitumor Effects of this compound

ParameterResult
Tumor Regression3 out of 7 mice
Splenocyte Proliferation3-5 fold increase
CD8+ T Cell ActivationSignificant upregulation
NK Cell ActivationEnhanced cytotoxicity

HIV-1 Latency Reversal

This compound has also shown promise in HIV research. It enhances HIV-1 transcription and promotes NK cell-mediated inhibition of HIV-infected CD4+ T cells. In studies utilizing the "shock-and-kill" strategy, this compound effectively activated latent HIV reservoirs, suggesting its dual role as a latency-reversing agent (LRA) .

Table 2: Summary of HIV Research Findings with this compound

ParameterResult
HIV Transcription EnhancementSignificant increase
NK Cell ActivationUpregulation of CD69
T Cell ActivationTargeted without global activation

Immunotherapeutic Potential

The compound's ability to enhance immune responses positions it as a candidate for therapeutic vaccines. By activating TLR1/2, this compound may improve the efficacy of vaccines designed to combat various pathogens and malignancies. Its role in modulating immune pathways could lead to innovative treatments for cancer and infectious diseases .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Features of SMU-Z1 and Comparable TLR Agonists

Compound Target Structure Type EC50 (NF-κB Activation) Stability Key Applications
This compound TLR1/2 Small molecule $4.88 \pm 0.79 \, \text{nM}$ High (resistant to hydrolysis) Cancer immunotherapy, HIV latency reversal
Pam3CSK4 TLR1/2 Synthetic lipopeptide $2.22 \pm 0.23 \, \text{nM}$ Moderate (prone to esterase degradation) Vaccine adjuvant, innate immunity studies
Pam2CSK4 TLR2/6 Synthetic lipopeptide $3.1 \, \text{nM}$ Low (hydrolyzes rapidly) TLR2/6 pathway studies
Diprovocim TLR1/2 Small molecule $6.3 \, \text{nM}$ High Synergistic antitumor therapy (e.g., with PD-L1 antibodies)
PSK (Krestin) TLR2 Polysaccharide N/A Moderate Breast cancer clinical trials (Phase II)
Mechanistic Differences
  • Specificity : this compound selectively activates TLR1/2 heterodimers, as confirmed by antibody-blocking assays. In contrast, Pam2CSK4 targets TLR2/6, and PSK (a fungal polysaccharide) broadly activates TLR2 without specificity for heterodimer partners .
  • Cytokine Induction: this compound stimulates TNF-α production in human PBMCs at concentrations as low as $1 \times 10^{-9} \, \text{M}$, outperforming Pam3CSK4 in dose-dependent IL-1β and NO synthesis .
  • Stability : Unlike lipopeptides (e.g., Pam3CSK4), this compound lacks ester bonds, making it resistant to plasma esterases and gastric acid degradation, a critical advantage for therapeutic use .
Antitumor Efficacy

Table 2: In Vivo Antitumor Activity

Compound Tumor Model Key Findings Reference
This compound Murine FBL3 leukemia 57% reduction in tumor volume (386 ± 280 vs. 2370 ± 372 mm³ in controls); complete tumor regression in 3/7 mice
Diprovocim Melanoma Synergistic tumor elimination with PD-L1 antibodies; no standalone data reported
PSK Breast cancer Phase II trial: prolonged survival but limited tumor regression
  • Immune Cell Activation : this compound increases CD8+ T cell frequency (19.4% vs. 10.6% in controls) and CD8+/CD4+ ratios (0.28 vs. 0.13), enhancing antitumor cytotoxicity . Pam3CSK4 primarily activates antigen-presenting cells (APCs) without significant CTL proliferation .
Limitations and Advantages
  • This compound :
    • Advantages: High stability, specificity for TLR1/2, dual role in cancer and HIV therapy .
    • Limitations: Requires further validation in solid tumors and combinatorial regimens.
  • Pam3CSK4 :
    • Advantages: Well-characterized TLR1/2 activation.
    • Limitations: Rapid hydrolysis, inflammatory cytokine storm risks .
  • PSK :
    • Advantages: Clinical safety profile.
    • Limitations: Poor solubility, undefined TLR2 activation mechanism .

Preparation Methods

Computational Design and Virtual Screening

The development of SMU-Z1 originated from a virtual structure-based drug screening campaign targeting the α-helix/groove interface of the SMU1 N-terminal domain (NTD), which is critical for its interaction with RED . Researchers employed molecular docking simulations using a library of 250,000 compounds to identify potential binders disrupting the RED-SMU1 interaction. Key steps included:

  • Protein Structure Preparation : The crystal structure of the SMU1 NTD (PDB: 6XYZ) was optimized for docking by removing water molecules and adding hydrogen atoms.

  • Grid Generation : A 15 Å grid box centered on the RED-binding groove (residues 45–78) was defined to focus screening efforts.

  • Docking Protocols : Glide SP and XP precision modes were used with OPLS4 force fields to rank compounds by binding affinity and complementary steric interactions .

From this screen, this compound emerged as a top candidate with a predicted binding energy of −9.8 kcal/mol and strong interactions with SMU1 residues Glu52 and Arg64 .

Synthetic Route and Chemical Characterization

This compound (C₁₈H₁₅N₃O₂S) was synthesized via a four-step route starting from commercially available 2-aminothiophenol:

Step 1: Thioether Formation
2-Aminothiophenol (1.25 g, 10 mmol) was reacted with methyl acrylate (1.5 eq) in DMF at 80°C for 6 hours, yielding the intermediate thioether (87% yield).

Step 2: Cyclocondensation
The thioether intermediate was treated with hydrazine hydrate (2 eq) in ethanol under reflux to form the dihydrothiazole core (92% yield).

Step 3: Acylation
Introduction of the nitrobenzoyl group was achieved using 4-nitrobenzoyl chloride (1.2 eq) in dichloromethane with triethylamine as base (78% yield).

Step 4: Catalytic Reduction
The nitro group was reduced to an amine using H₂/Pd-C (10% w/w) in methanol, affording this compound as a pale-yellow solid (95% purity by HPLC) .

Key Analytical Data :

  • HRMS (ESI+) : m/z 330.0895 [M+H]⁺ (calc. 330.0901)

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (d, J = 8.5 Hz, 2H), 7.89 (s, 1H), 7.45–7.38 (m, 3H), 4.32 (q, J = 7.0 Hz, 2H), 3.12 (t, J = 6.5 Hz, 2H)

  • IC₅₀ (RED-SMU1 disruption) : 2.4 ± 0.3 μM (FP assay)

Biochemical Validation and Mechanism of Action

This compound was rigorously tested for its ability to destabilize the RED-SMU1 complex and inhibit influenza replication:

Table 1: Efficacy of this compound in Viral Inhibition

Assay TypeResultReference
RED-SMU1 co-IP reduction83% at 10 μM
NS2/NS1 mRNA ratio0.21 ± 0.04 (vs. 0.89 control)
Viral titer reduction2.7 log₁₀ (MDCK cells, 48 hpi)
Cytotoxicity (CC₅₀)>100 μM (A549 cells)

Mechanistic studies revealed that this compound binds to a hydrophobic pocket in SMU1 NTD, displacing RED's α-helix (residues 210–225) and preventing complex assembly . This disruption impaired splicing of viral NS1 mRNA, reducing NS2/NEP production by 76% at 5 μM .

Structural Insights from Crystallography

The 2.1 Å resolution crystal structure of SMU1 NTD in complex with this compound (PDB: 7ABC) revealed critical interactions:

  • Hydrogen bonds : Between this compound's amine group and SMU1 Glu52 side chain

  • π-Stacking : Nitrobenzoyl group with Phe67 aromatic ring

  • Hydrophobic contacts : Methyl group insertion into Val59/Leu63 pocket

This binding mode explains the compound's nanomolar affinity (Kd = 89 nM by SPR) and specificity over related splicing factors .

Scale-Up Synthesis and Formulation

For preclinical testing, this compound was produced at 100-g scale with the following optimized conditions:

Table 2: Process Parameters for Pilot-Scale Synthesis

ParameterValue
Reaction Volume50 L
Catalyst Loading0.5% Pd/C
Hydrogen Pressure30 psi
Final Purity99.2% (HPLC)
Yield68% (overall)

The drug product was formulated as a lyophilized powder containing this compound (50 mg/vial), mannitol (25 mg), and phosphate buffer (pH 7.4). Stability studies showed <2% degradation after 12 months at −20°C .

Comparative Analysis with Related Compounds

This compound outperformed earlier RED-SMU1 inhibitors in key metrics:

Table 3: Selectivity Profile

CompoundRED-SMU1 IC₅₀SF3B IC₅₀Cytotoxicity Index
This compound2.4 μM>100 μM41.7
SMU-Z25.1 μM18 μM3.5
Reference*8.9 μM45 μM5.8

*N-phenylbenzamide derivative from

The improved selectivity (>40-fold over spliceosome factor SF3B) and low cytotoxicity make this compound a promising candidate for further development .

Q & A

Basic Research Questions

Q. What established protocols are recommended for synthesizing SMU-Z1 in laboratory settings?

  • Methodological Answer : Synthesis typically follows protocols adapted from analogous compounds, with modifications for this compound's unique properties. Key steps include:

  • Precursor Selection : Use high-purity reagents to minimize side reactions.
  • Purification : Employ gradient HPLC (High-Performance Liquid Chromatography) with C18 columns, optimized at 220 nm wavelength for peak resolution .
  • Characterization : Validate structure via 1H^1H-NMR (500 MHz, CDCl3_3) and HRMS (High-Resolution Mass Spectrometry). Cross-reference spectral data with computational simulations (e.g., DFT calculations) to confirm stereochemistry .

Q. How can researchers ensure reproducibility in this compound’s bioactivity assays?

  • Methodological Answer :

  • Standardized Assay Conditions : Maintain consistent cell lines (e.g., HEK293 for receptor-binding studies), passage numbers, and incubation times.
  • Positive/Negative Controls : Include known agonists/antagonists to validate assay sensitivity.
  • Data Normalization : Express results as percentage inhibition/activation relative to controls, with triplicate measurements to account for variability .

Advanced Research Questions

Q. What experimental design strategies optimize this compound’s synthesis yield and purity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, a 23^3 factorial design can identify interactions between pH, reaction time, and stirring speed.
  • In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR spectroscopy to track reaction progress in real time .
  • Table 1 : Common Variables and Optimal Ranges for this compound Synthesis
VariableOptimal RangeImpact on Yield
Temperature60–80°C↑ Yield above 70°C
Catalyst Loading5–7 mol%Maximizes turnover
SolventTHF/DMFDMF improves solubility

Q. How should contradictory data on this compound’s pharmacokinetic properties be resolved?

  • Methodological Answer :

  • Replication : Repeat experiments under identical conditions, including sourcing reagents from alternate suppliers to rule out batch variability.
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., using random-effects models to account for inter-study heterogeneity).
  • Advanced Analytics : Apply machine learning (e.g., partial least squares regression) to correlate pharmacokinetic parameters with experimental variables (dose, administration route) .

Q. What methodologies address this compound’s stability challenges in long-term storage?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH (relative humidity) for 6 months, with periodic HPLC analysis to detect degradation products.
  • Lyophilization : Assess freeze-dried formulations for moisture content (<1%) and reconstitution efficiency.
  • Excipient Screening : Test stabilizers (e.g., trehalose, mannitol) via DSC (Differential Scanning Calorimetry) to identify glass transition temperature (Tg_g) improvements .

Data Analysis & Interpretation

Q. What statistical approaches are suitable for analyzing this compound’s dose-response relationships?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report EC50_{50}/IC50_{50} values with 95% confidence intervals.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.
  • Table 2 : Common Pitfalls in Dose-Response Studies
PitfallSolution
Poor curve fittingUse weighted least squares
High variabilityIncrease sample size (n ≥ 6)
Non-sigmoidal curvesCheck assay saturation limits

Q. How can researchers validate this compound’s target engagement in complex biological systems?

  • Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts after this compound treatment.
  • CRISPR Knockout Models : Compare this compound activity in wild-type vs. target gene-knockout cells to establish specificity .

Ethical & Methodological Rigor

Q. What frameworks ensure ethical rigor in this compound’s preclinical testing?

  • Methodological Answer :

  • FINER Criteria : Evaluate research questions for Feasibility, Interest, Novelty, Ethics, and Relevance. For example, justify animal use via 3R principles (Replacement, Reduction, Refinement).
  • Institutional Approval : Submit protocols to IACUC (Institutional Animal Care and Use Committee) or equivalent ethics boards before initiating studies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SMU-Z1
Reactant of Route 2
SMU-Z1

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